molecular formula C21H23N3O3 B4834163 1-{[4-(2-furoyl)piperazin-1-yl]acetyl}-2,3-dimethyl-1H-indole

1-{[4-(2-furoyl)piperazin-1-yl]acetyl}-2,3-dimethyl-1H-indole

Cat. No.: B4834163
M. Wt: 365.4 g/mol
InChI Key: XGDHTSXIZDTDNW-UHFFFAOYSA-N
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Description

The compound 1-{[4-(2-furoyl)piperazin-1-yl]acetyl}-2,3-dimethyl-1H-indole features a 2,3-dimethylindole core linked via an acetyl group to a piperazine ring substituted with a 2-furoyl moiety. This structure integrates aromatic, heterocyclic, and polar functional groups, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

1-(2,3-dimethylindol-1-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-15-16(2)24(18-7-4-3-6-17(15)18)20(25)14-22-9-11-23(12-10-22)21(26)19-8-5-13-27-19/h3-8,13H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGDHTSXIZDTDNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)C(=O)CN3CCN(CC3)C(=O)C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[4-(2-furoyl)piperazin-1-yl]acetyl}-2,3-dimethyl-1H-indole typically involves multiple steps, starting with the preparation of the indole core. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .

For the specific synthesis of this compound, the following steps can be outlined:

    Preparation of 2,3-dimethylindole: This can be achieved through the Fischer indole synthesis using appropriate starting materials.

    Acylation of 2,3-dimethylindole: The indole derivative is then acylated with 4-(2-furoyl)piperazine under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow synthesis, which allows for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-{[4-(2-furoyl)piperazin-1-yl]acetyl}-2,3-dimethyl-1H-indole can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized under specific conditions to form oxindole derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the indole core.

    Substitution: Electrophilic substitution reactions are common for indole derivatives due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of oxindole derivatives, while substitution reactions can introduce various functional groups onto the indole core.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-{[4-(2-furoyl)piperazin-1-yl]acetyl}-2,3-dimethyl-1H-indole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole core is known to interact with various receptors and enzymes, potentially leading to a range of biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Research Findings and Hypotheses

  • Therapeutic Potential: Analogous indole-piperazine structures () imply possible utility in Alzheimer’s disease via BACE1 inhibition. Further studies are needed to validate this .
  • Synthetic Feasibility : High yields in urea-linked analogs () suggest that the target compound’s synthesis could be optimized using similar protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-{[4-(2-furoyl)piperazin-1-yl]acetyl}-2,3-dimethyl-1H-indole
Reactant of Route 2
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1-{[4-(2-furoyl)piperazin-1-yl]acetyl}-2,3-dimethyl-1H-indole

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